molecular formula C14H11ClF3N5OS B2944169 N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide CAS No. 306976-84-1

N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide

Cat. No.: B2944169
CAS No.: 306976-84-1
M. Wt: 389.78
InChI Key: SUOBDPQKWDSTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl core linked via a sulfanyl-ethanimidoyl bridge to an isonicotinohydrazide group.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5OS/c15-10-5-9(14(16,17)18)6-21-13(10)25-7-11(19)22-23-12(24)8-1-3-20-4-2-8/h1-6H,7H2,(H2,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBDPQKWDSTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide is a complex compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and various functional groups, suggests a range of biological activities that merit detailed investigation.

  • Molecular Formula : C26H22ClF5N6O4S
  • Molar Mass : 645 g/mol
  • Density : 1.52 ± 0.1 g/cm³ (Predicted)
  • pKa : 8.83 ± 0.40 (Predicted)

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of hydrazides, including isonicotinohydrazides, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

  • Case Study : A study on isonicotinohydrazide derivatives demonstrated that they could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyridine-based compounds are known for their ability to interact with bacterial enzymes and disrupt metabolic processes.

  • Research Findings : In vitro studies have shown that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial cells.

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise.

  • Example : Schiff base complexes derived from similar structures have been reported to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the enzyme.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituent Positioning : The position of substituents on the pyridine ring can significantly alter biological activity.
  • Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances reactivity and bioactivity.
  • Hydrophobicity : Increased hydrophobic character improves membrane penetration, enhancing antimicrobial efficacy.

Summary Table of Biological Activities

Activity TypeReference StudiesObserved Effects
Anticancer Induces apoptosis in MCF-7 and HeLa cells
Antimicrobial Effective against Gram-positive/negative bacteria
Enzyme Inhibition Inhibits cholinesterase enzymes

Comparison with Similar Compounds

Fluopyram (CAS 658066-35-4)

Structure: Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide) shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but differs in the linker and terminal functional group. Instead of a sulfanyl-ethanimidoyl-hydrazide, Fluopyram employs an ethyl bridge and a benzamide terminus . Activity: As a fungicide, Fluopyram inhibits mitochondrial respiration by targeting succinate dehydrogenase (SDH). Its benzamide group contributes to lipophilicity, enhancing membrane permeability. Metabolism: Fluopyram degrades to 2-(trifluoromethyl)benzamide, a key metabolite . The target compound’s hydrazide group likely undergoes distinct metabolic pathways, such as hydrolysis or oxidation, which could influence environmental persistence .

N'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide

Structure: This analog replaces the isonicotinohydrazide in the target compound with a 2-cyanoacetohydrazide group . Key Differences:

  • Reduced aromaticity compared to isonicotinohydrazide may decrease π-π stacking interactions with biological targets, altering binding affinity .

3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]sulfanyl}-5-[2-(Methoxyimino)ethyl]-4-Isothiazolecarbonitrile

Structure: This compound retains the sulfanyl-pyridinyl moiety but incorporates an isothiazole-carbonitrile ring and a methoxyimino-ethyl chain . Functional Impact:

  • The isothiazole ring introduces additional sulfur atoms, which may improve redox activity or metal chelation.
  • The methoxyimino group (–N=OCH₃) could stabilize the molecule against oxidative degradation compared to the hydrazide group in the target compound .

N'-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-N'-Methyl-N-(2-Propynyl)-2-Naphthalenesulfonohydrazide

Structure: This derivative substitutes the ethanimidoyl bridge with a naphthalenesulfonohydrazide group and includes a methyl-propynyl substitution . Notable Features:

  • The propynyl group (–C≡CH) introduces alkyne functionality, which may enable click chemistry modifications or influence metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Potential Applications Metabolic Features
Target Compound 3-Chloro-5-CF₃-pyridinyl + sulfanyl Hydrazide, ethanimidoyl Agrochemicals, SDH inhibitors Hydrazide hydrolysis/oxidation
Fluopyram 3-Chloro-5-CF₃-pyridinyl + ethyl Benzamide Fungicide Benzamide cleavage
2-Cyanoacetohydrazide analog 3-Chloro-5-CF₃-pyridinyl + sulfanyl Cyano, acetohydrazide Reactive intermediates Cyano group stability
Isothiazolecarbonitrile derivative 3-Chloro-5-CF₃-pyridinyl + sulfanyl Isothiazole, methoxyimino Redox-active agents Methoxyimino stability
Naphthalenesulfonohydrazide derivative 3-Chloro-5-CF₃-pyridinyl + sulfanyl Naphthalene, propynyl Lipophilic agrochemicals Propynyl metabolic pathways

Research Findings and Implications

  • Structural Flexibility : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group serves as a versatile scaffold. Modifications to the linker (e.g., sulfanyl vs. ethyl) and terminal groups (hydrazide vs. benzamide) significantly alter bioactivity and pharmacokinetics .
  • Electron-Withdrawing Effects : The trifluoromethyl and chloro groups enhance electrophilicity, promoting interactions with biological targets like SDH. However, substituents like –CN or naphthalene can modulate this effect .
  • Metabolic Pathways : Compounds with hydrazide or benzamide termini exhibit divergent degradation routes, impacting environmental half-lives and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.